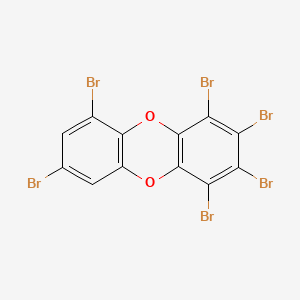
1,2,3,4,6,8-Hexabromodibenzo(b,e)(1,4)dioxin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4,6,8-Hexabromodibenzo(b,e)(1,4)dioxin is a type of dioxin compound characterized by the presence of six bromine atoms attached to a dibenzo-p-dioxin structure. This compound is not naturally occurring and is typically produced as a byproduct of industrial processes such as waste incineration and the manufacturing of certain chemical products .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,6,8-Hexabromodibenzo(b,e)(1,4)dioxin involves the bromination of dibenzo-p-dioxin. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the dibenzo-p-dioxin ring .
Industrial Production Methods
Industrial production of this compound is generally achieved through large-scale bromination processes. These processes involve the use of bromine gas and a suitable catalyst in a controlled environment to ensure high yield and purity of the final product. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the bromination process .
化学反応の分析
Types of Reactions
1,2,3,4,6,8-Hexabromodibenzo(b,e)(1,4)dioxin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can lead to the removal of bromine atoms, resulting in less brominated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require nucleophiles like hydroxide ions (OH-) or amines (NH2-) under basic conditions.
Major Products Formed
Oxidation: Hydroxylated derivatives of this compound.
Reduction: Less brominated derivatives.
Substitution: Compounds with functional groups such as hydroxyl or amino groups replacing the bromine atoms.
科学的研究の応用
1,2,3,4,6,8-Hexabromodibenzo(b,e)(1,4)dioxin has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of dioxins in environmental samples.
Biology: Studied for its toxicological effects on living organisms, particularly its impact on endocrine and immune systems.
Medicine: Investigated for its potential role in causing diseases such as cancer and its mechanism of action at the molecular level.
Industry: Used in the development of flame retardants and other brominated compounds.
作用機序
The mechanism of action of 1,2,3,4,6,8-Hexabromodibenzo(b,e)(1,4)dioxin involves its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound activates a signaling pathway that leads to the expression of various genes involved in xenobiotic metabolism. This activation can result in toxic effects, including disruption of endocrine function and immune response .
類似化合物との比較
Similar Compounds
1,2,3,4,7,8-Hexabromodibenzo(b,e)(1,4)dioxin: Similar structure but with bromine atoms at different positions.
1,2,3,6,7,8-Hexabromodibenzo(b,e)(1,4)dioxin: Another isomer with bromine atoms at different positions.
1,2,3,4,6,7,8,9-Octachlorodibenzo(b,e)(1,4)dioxin: Chlorinated analog with eight chlorine atoms instead of bromine .
Uniqueness
1,2,3,4,6,8-Hexabromodibenzo(b,e)(1,4)dioxin is unique due to its specific bromination pattern, which influences its chemical reactivity and biological activity. The position of the bromine atoms affects the compound’s interaction with biological receptors and its overall toxicity .
特性
CAS番号 |
116490-11-0 |
|---|---|
分子式 |
C12H2Br6O2 |
分子量 |
657.6 g/mol |
IUPAC名 |
1,2,3,4,6,8-hexabromodibenzo-p-dioxin |
InChI |
InChI=1S/C12H2Br6O2/c13-3-1-4(14)10-5(2-3)19-11-8(17)6(15)7(16)9(18)12(11)20-10/h1-2H |
InChIキー |
SPZKBZTVCHRNQS-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C2=C1OC3=C(O2)C(=C(C(=C3Br)Br)Br)Br)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


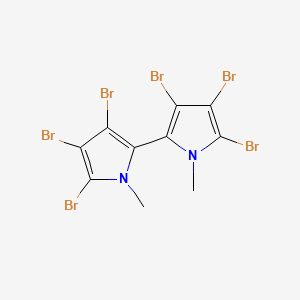
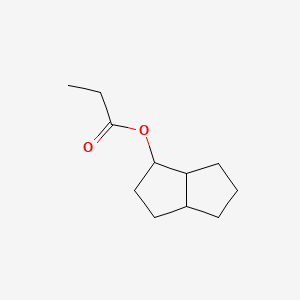

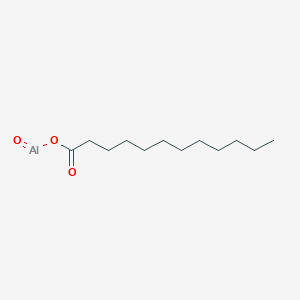
![2-methoxy-4-[(E)-3-(4-methoxy-3-phenylmethoxyphenyl)-2-nitroprop-2-enyl]-1-phenylmethoxybenzene](/img/structure/B12654448.png)
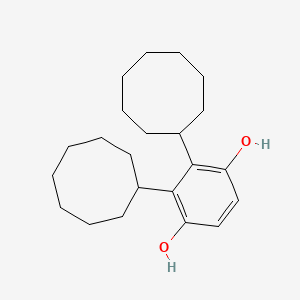
![4-[2-(4-Chlorophenyl)-2-oxoethyl]-4-methylmorpholin-4-ium bromide](/img/structure/B12654460.png)
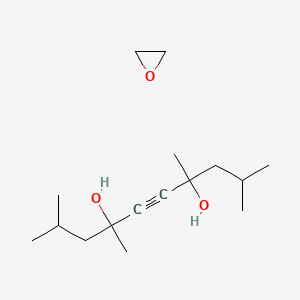
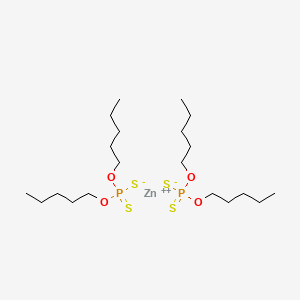
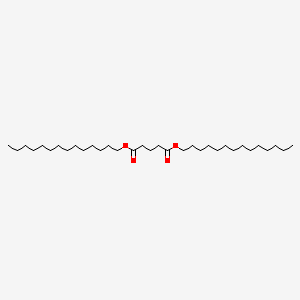
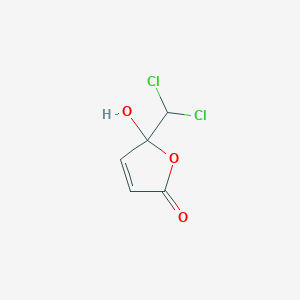
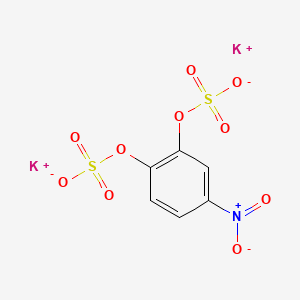
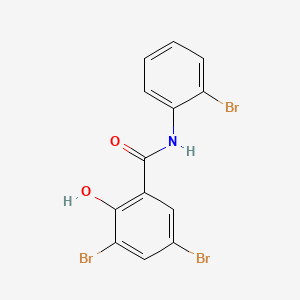
![Urea, N-(1-methylethyl)-N-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-N'-[4-(trifluoromethoxy)phenyl]-](/img/structure/B12654516.png)
